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Cat. No.: B077983 Get Quote

For researchers, scientists, and drug development professionals, this in-depth technical guide

provides a comprehensive analysis of the crystal structure of the δ-polymorph of Thulium(III)

Sulfide (Tm₂S₃). This document outlines the precise atomic arrangement, details the

experimental methodologies for its characterization, and presents all quantitative data in a

clear, tabular format.

Thulium sulfide (Tm₂S₃) is a member of the rare-earth sesquisulfide family, which is gaining

attention for its potential applications in electronics and optoelectronics. A thorough

understanding of its crystal structure is paramount for predicting and tuning its physical and

chemical properties. The δ-phase of Tm₂S₃ is a stable modification that crystallizes in a

monoclinic system.[1]

Crystal Structure of δ-Thulium Sulfide
The δ-modification of thulium sesquisulfide, δ-Tm₂S₃, has been definitively characterized

through single-crystal X-ray diffraction analysis.[2][3] It is isostructural with δ-Ho₂S₃ and

belongs to the centrosymmetric space group P2₁/m.[1][2][3]

The crystal structure is a complex three-dimensional framework. The thulium atoms in the

lattice exhibit two distinct coordination environments. Half of the Tm atoms are coordinated by

six sulfur atoms, forming distorted octahedra. The other half of the Tm atoms are coordinated

by seven sulfur atoms, creating monocapped trigonal prisms.[2][3] The sulfur atoms, in turn,

are coordinated by four or five thulium atoms. These coordination polyhedra (distorted

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b077983?utm_src=pdf-interest
https://www.benchchem.com/product/b077983
https://pubs.aip.org/aip/jcp/article/47/9/3347/81720/Electronic-Structure-of-Rare-Earth-Sesquisulfide
https://pubs.rsc.org/en/content/articlelanding/2015/ce/c5ce00484e
https://www.benchchem.com/product/b077983
https://pubs.aip.org/aip/jcp/article/47/9/3347/81720/Electronic-Structure-of-Rare-Earth-Sesquisulfide
https://pubs.rsc.org/en/content/articlelanding/2015/ce/c5ce00484e
https://pubs.aip.org/aip/jcp/article/47/9/3347/81720/Electronic-Structure-of-Rare-Earth-Sesquisulfide
https://pubs.rsc.org/en/content/articlelanding/2015/ce/c5ce00484e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


octahedra and monocapped trigonal prisms) share edges, forming infinite columns that extend

along the b-axis of the monoclinic cell.[2][3]

Crystallographic Data
The fundamental crystallographic data for δ-Tm₂S₃ are summarized in the table below.

Parameter Value

Crystal System Monoclinic

Space Group P2₁/m

a (Å) 10.0626(14)

b (Å) 3.9675(5)

c (Å) 17.396(2)

β (°) 98.655(11)

Unit Cell Volume (Å³) 686.60(16)

Z 6

Table 1: Crystallographic data for δ-Tm₂S₃.[2][3]

Atomic Coordinates and Displacement Parameters
The precise positions of the thulium and sulfur atoms within the unit cell are crucial for a

complete understanding of the structure. The following table details the atomic coordinates and

equivalent isotropic displacement parameters for δ-Tm₂S₃.
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Atom
Wyckoff
Position

x y z U(eq) [Å²]

Tm1 2e 0.1248(1) 1/4 0.4912(1) 0.011(1)

Tm2 2e 0.2185(1) 1/4 0.1983(1) 0.012(1)

Tm3 2e 0.5291(1) 1/4 0.3394(1) 0.011(1)

S1 2e 0.0452(4) 1/4 0.3168(2) 0.013(1)

S2 2e 0.1798(4) 1/4 0.0199(2) 0.013(1)

S3 2e 0.3547(4) 1/4 0.4682(2) 0.014(1)

S4 2e 0.3891(4) 1/4 0.1382(2) 0.012(1)

S5 2e 0.6978(4) 1/4 0.2011(2) 0.013(1)

Table 2: Atomic coordinates and equivalent isotropic displacement parameters for δ-Tm₂S₃. All

atoms occupy the Wyckoff position 2e (x, 1/4, z).[2][3]

Experimental Protocols
The determination of the crystal structure of δ-Tm₂S₃ involves two primary experimental

stages: the synthesis of high-quality single crystals and their subsequent analysis using X-ray

diffraction.

Synthesis of δ-Tm₂S₃ Single Crystals
High-quality single crystals of δ-Tm₂S₃ can be obtained as a by-product during the investigation

of the ternary Tm-Ni-S system.[2][3] A general approach for the synthesis of rare-earth

sesquisulfides involves high-temperature solid-state reactions.[1]

A reproducible method for obtaining single crystals is the flux growth method:

Reactant Preparation: Stoichiometric amounts of high-purity thulium metal and elemental

sulfur are mixed with a suitable flux, such as potassium iodide (KI).

Encapsulation: The mixture is placed in a quartz ampoule, which is then evacuated to a high

vacuum and sealed.
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Heating Profile: The sealed ampoule is placed in a programmable furnace and heated slowly

to a temperature above the melting point of the flux (e.g., 850-1000 °C).

Homogenization: The temperature is held for an extended period (e.g., 72-100 hours) to

ensure a homogeneous melt.

Crystal Growth: The furnace is then cooled very slowly (e.g., 2-5 °C/hour) to a temperature

below the solidification point of Tm₂S₃ but above the melting point of the flux. This slow

cooling allows for the formation of well-defined single crystals.

Isolation: Once cooled to room temperature, the flux is dissolved using a suitable solvent

(e.g., deionized water or ethanol), and the δ-Tm₂S₃ single crystals are isolated.

Synthesis of δ-Tm₂S₃ Single Crystals
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A flowchart of the flux growth synthesis protocol for δ-Tm₂S₃ single crystals.

Single-Crystal X-ray Diffraction Analysis
The crystal structure of δ-Tm₂S₃ was determined using single-crystal X-ray diffraction. This

powerful analytical technique provides precise information about the three-dimensional

arrangement of atoms in a crystalline solid.

The general workflow for single-crystal XRD analysis is as follows:

Crystal Selection and Mounting: A suitable single crystal of δ-Tm₂S₃ is carefully selected

under a microscope and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in an automated four-circle X-ray

diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction

pattern is collected by rotating the crystal and the detector.
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Data Reduction: The raw diffraction data are processed to correct for various experimental

factors, such as background scattering, absorption, and Lorentz-polarization effects. This

step yields a set of indexed reflections with their corresponding intensities.

Structure Solution: The processed data are used to solve the crystal structure. For δ-Tm₂S₃,

direct methods can be employed to determine the initial positions of the atoms.

Structure Refinement: The initial structural model is refined using a least-squares method,

typically the Rietveld refinement method for powder diffraction, but a similar principle is

applied for single-crystal data. This process optimizes the atomic coordinates, displacement

parameters, and other structural parameters to achieve the best possible fit between the

calculated and observed diffraction intensities.
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Single-Crystal XRD Workflow
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A schematic of the experimental workflow for single-crystal X-ray diffraction analysis.

Structural Relationships and Coordination
The coordination polyhedra of the thulium and sulfur atoms are the fundamental building blocks

of the δ-Tm₂S₃ crystal structure. The diagram below illustrates the coordination environments

and their connectivity.
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A diagram illustrating the coordination environments of Thulium and Sulfur in δ-Tm₂S₃.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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